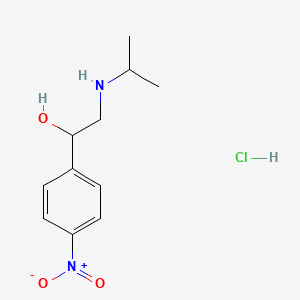

Nifenalol hydrochloride

Vue d'ensemble

Description

Nifenalol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H17ClN2O3 and its molecular weight is 260.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

-

Cardiovascular Disorders

- Hypertension : Nifenalol is utilized in treating high blood pressure by reducing cardiac output and peripheral vascular resistance.

- Arrhythmias : The compound helps stabilize heart rhythm by blocking adrenergic stimulation.

- Angina Pectoris : By decreasing myocardial oxygen demand, Nifenalol alleviates symptoms associated with angina.

-

Migraine Prophylaxis

- Some studies suggest that beta-blockers like Nifenalol can be effective in preventing migraine attacks, likely due to their effects on vascular tone and neurotransmitter release.

-

Anxiety Disorders

- The anxiolytic properties of beta-blockers have been explored, with Nifenalol showing potential in managing performance anxiety by mitigating physical symptoms such as tachycardia.

- Nasal Administration

Case Study 1: Cardiovascular Effects

In a clinical trial involving patients with hypertension, administration of Nifenalol led to significant reductions in systolic and diastolic blood pressure compared to a placebo group. The study highlighted its efficacy as a first-line treatment option for managing elevated blood pressure levels.

Case Study 2: Migraine Management

A double-blind study evaluated the use of Nifenalol for migraine prophylaxis. Results indicated a marked decrease in the frequency of migraine attacks among participants receiving Nifenalol compared to those receiving placebo, suggesting its role as an effective preventive treatment.

Case Study 3: Nasal Administration

Research demonstrated that nasal administration of Nifenalol resulted in higher plasma concentrations and faster onset of action compared to oral formulations. This study supports the potential for developing new delivery systems for beta-blockers that can improve patient compliance and therapeutic outcomes .

Comparative Analysis of Beta-Blockers

| Beta-Blocker | Selectivity | Common Uses | Nasal Administration Efficacy |

|---|---|---|---|

| Nifenalol | Non-selective | Hypertension, arrhythmias | High |

| Propranolol | Non-selective | Hypertension, anxiety, migraine | Moderate |

| Atenolol | Selective | Hypertension, angina | Low |

Analyse Des Réactions Chimiques

Chemoenzymatic Route

A novel chemoenzymatic approach utilizes lipase-catalyzed kinetic resolution (KR) to produce enantiopure intermediates. For example, racemic chlorohydrin precursors are resolved using Amano PS-IM enzyme to yield (>99% ee) (R)-chlorohydrin . This intermediate is then converted into β-blockers like nifenalol via multi-step reactions:

-

Alkylation : Reaction with aryl alcohols (e.g., p-nitrophenol) under conditions like xylene at 120°C .

-

Hydrazine treatment : Reactions with hydrazine in xylene/2-propanol at 80°C to form hydrazones .

Acylation Reactions

Nifenalol undergoes acylation at its hydroxyl group to modify solubility or reactivity. For example:

-

Acetylation : Reaction with acetic anhydride in the presence of catalysts like 18-Crown-6 to form esters .

Oxidation Reactions

The secondary alcohol in nifenalol can be oxidized to ketones using reagents like PCC (pyridinium chlorochromate) .

Hydrolysis

Hydrolytic cleavage of ester groups (e.g., from acylation reactions) occurs under acidic or basic conditions to regenerate the hydroxyl group.

Alkylation

The primary amine group in nifenalol can undergo alkylation with alkyl halides to form derivatives, altering pharmacokinetics.

Solvent Effects on Kinetic Resolution

| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| TBME | 55 | >99 |

| PhCH₃ (toluene) | 54 | 97 |

| Acetone | 23 | 95 |

| THF | 31 | 88 |

Table derived from solvent screening in lipase-catalyzed kinetic resolution .

Solubility in PBS (pH 7.2)

| Solvent | Solubility (mg/mL) |

|---|---|

| PBS | ≈10 |

Data indicates practical handling for biological experiments .

Stability and Handling

Nifenalol hydrochloride is stable as a crystalline solid but requires careful dissolution in aqueous buffers. Organic solvent-free solutions can be prepared by directly dissolving in PBS at ≈10 mg/mL .

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGOXRVTUNXXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972520 | |

| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5704-60-9 | |

| Record name | Benzenemethanol, α-[[(1-methylethyl)amino]methyl]-4-nitro-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5704-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifenalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-[[isopropylamino]methyl]-4-nitrobenzyl alcohol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFENALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KMT7J8EZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.